molecular formula C7H11N3O2 B054317 N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide CAS No. 122384-65-0

N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide

Cat. No. B054317
M. Wt: 169.18 g/mol
InChI Key: INXAEIKSZDDPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide is a compound that has gained significant attention due to its potential applications in scientific research. It is a synthetic compound that belongs to the class of oxadiazoles and has a unique structure that makes it suitable for various research applications.

Mechanism Of Action

The exact mechanism of action of N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide is not fully understood. However, it is believed to exert its biological activity by interfering with various cellular processes such as DNA replication and protein synthesis.

Biochemical And Physiological Effects

N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of bacterial and fungal growth
2. Reduction of inflammation
3. Induction of apoptosis in cancer cells

Advantages And Limitations For Lab Experiments

N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activity can be easily measured using various assays. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide. Some of these include:
1. Further studies to understand its mechanism of action
2. Development of new antibiotics and anti-inflammatory drugs based on the compound
3. Exploration of its potential applications in cancer therapy
4. Investigation of its potential toxicity and safety in humans
In conclusion, N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide is a synthetic compound with potential applications in scientific research. Its unique structure and biological activity make it a valuable tool for researchers in various fields. Further studies are needed to fully understand its mechanism of action and explore its potential applications in medicine.

Synthesis Methods

The synthesis of N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide involves the reaction of propan-2-yl hydrazine with formic acid to form the corresponding hydrazide. This intermediate is then reacted with 2-chloroacetaldehyde to form the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, making it a valuable tool for researchers in various fields. Some of the research applications of this compound include:
1. Antimicrobial activity: N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide has been shown to possess antimicrobial activity against various strains of bacteria and fungi. This makes it a potential candidate for the development of new antibiotics.
2. Anti-inflammatory activity: The compound has also been shown to possess anti-inflammatory activity, which makes it useful in the treatment of inflammatory diseases such as arthritis.
3. Anticancer activity: N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide has been shown to possess anticancer activity against various types of cancer cells. This makes it a potential candidate for the development of new cancer therapies.

properties

CAS RN

122384-65-0

Product Name

N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide

InChI

InChI=1S/C7H11N3O2/c1-5(2)7-9-6(10-12-7)3-8-4-11/h4-5H,3H2,1-2H3,(H,8,11)

InChI Key

INXAEIKSZDDPIR-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=NO1)CNC=O

Canonical SMILES

CC(C)C1=NC(=NO1)CNC=O

Origin of Product

United States

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